Cas no 2503-44-8 (3’,4’-Dihydroxyphenylacetone)

3’,4’-Dihydroxyphenylacetone is a catechol derivative with a molecular structure featuring both hydroxyl and carbonyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a precursor for bioactive molecules, including neurotransmitters and polyphenolic compounds. Its catechol moiety enables participation in redox reactions and metal chelation, while the acetone side chain offers versatility for further chemical modifications. The product is typically characterized by high purity and stability under controlled conditions, making it suitable for laboratory applications requiring precise reactivity. Its properties may also be explored in studies related to antioxidant activity or enzymatic processes involving catechol substrates.
3’,4’-Dihydroxyphenylacetone structure
3’,4’-Dihydroxyphenylacetone structure
Product Name:3’,4’-Dihydroxyphenylacetone
CAS No:2503-44-8
MF:C9H10O3
MW:166.173902988434
MDL:MFCD03093024
CID:269627
PubChem ID:2762430
Update Time:2025-06-08

3’,4’-Dihydroxyphenylacetone Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-Dihydroxyphenyl)propan-2-one
    • 2-Propanone, 1-(3,4-dihydroxyphenyl)-
    • 3,,4,-Dihydroxyphenylacetone
    • 3',4'-Dihydroxyphenylacetone
    • 3’,4’-Dihydroxyphenylacetone
    • 3,4-DIHYDROXYPHENYLACETONE
    • 1-(3,4-Dihydroxyphenyl)-2-propanone
    • 4161KA24ZB
    • AK122492
    • 3,4-dihydroxyphenyl-2-propanone
    • JQXBETDGCMQLMK-UHFFFAOYSA-N
    • BCP28119
    • 1952AB
    • FCH846822
    • 1-(3',4'-Dihydroxyphenyl)-2-propanone
    • A
    • 1-[3,4-bis(oxidanyl)phenyl]propan-2-one
    • SCHEMBL1070431
    • NS00018385
    • J-015784
    • 3,4-dihydroxyphenylacetone, 95%
    • AS-63086
    • CS-0047271
    • A845437
    • Not available;1-(3,4-Dihydroxyphenyl)propan-2-one
    • UNII-4161KA24ZB
    • CHEBI:173748
    • FT-0614332
    • 3 inverted exclamation mark ,4 inverted exclamation mark -Dihydroxyphenylacetone
    • AKOS006279722
    • PD043798
    • DTXSID90179739
    • CHEMBL3638320
    • Q27258404
    • 2503-44-8
    • CARBIDOPA IMPURITY G [EP IMPURITY]
    • W16241
    • A854611
    • EN300-1599524
    • MFCD03093024
    • MDL: MFCD03093024
    • Inchi: 1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3
    • InChI Key: JQXBETDGCMQLMK-UHFFFAOYSA-N
    • SMILES: OC1=C(C=CC(=C1)CC(C)=O)O

Computed Properties

  • Exact Mass: 166.06300
  • Monoisotopic Mass: 166.062994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 57.5

Experimental Properties

  • Density: 1.251
  • Melting Point: NA
  • Boiling Point: 335.8°C at 760 mmHg
  • Flash Point: 171.1°C
  • Refractive Index: 1.58
  • PSA: 57.53000
  • LogP: 1.22930

3’,4’-Dihydroxyphenylacetone Security Information

3’,4’-Dihydroxyphenylacetone Customs Data

  • HS CODE:2914501900
  • Customs Data:

    China Customs Code:

    2914501900

    Overview:

    2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

3’,4’-Dihydroxyphenylacetone Pricemore >>

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3’,4’-Dihydroxyphenylacetone Suppliers

Amadis Chemical Company Limited
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(CAS:2503-44-8)3’,4’-Dihydroxyphenylacetone
Order Number:A854611
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:51
Price ($):205.0/554.0
Email:sales@amadischem.com

Additional information on 3’,4’-Dihydroxyphenylacetone

Introduction to 3’,4’-Dihydroxyphenylacetone (CAS No. 2503-44-8)

3’,4’-Dihydroxyphenylacetone, identified by the Chemical Abstracts Service Number (CAS No.) 2503-44-8, is a significant organic compound with a rich history in biochemical and pharmaceutical research. This molecule, characterized by its phenolic and acetone functional groups, has garnered considerable attention due to its diverse applications in synthetic chemistry, drug development, and biomolecular studies. The structural features of 3’,4’-Dihydroxyphenylacetone make it a versatile intermediate in the synthesis of various bioactive molecules, including those relevant to metabolic pathways and therapeutic interventions.

The compound’s molecular formula, C₉H₈O₃, reflects its composition of nine carbon atoms, eight hydrogen atoms, and three oxygen atoms. The presence of hydroxyl groups at the 3’ and 4’ positions relative to the benzene ring contributes to its reactivity and biological significance. This configuration allows for multiple possible derivatives, making 3’,4’-Dihydroxyphenylacetone a valuable building block in medicinal chemistry. Its role as a precursor in the synthesis of more complex molecules has been explored in numerous research studies, particularly in the context of natural product analogs and pharmacophore design.

Recent advancements in the field have highlighted the potential of 3’,4’-Dihydroxyphenylacetone in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on specific enzymatic pathways implicated in inflammatory and neurodegenerative diseases. The compound’s ability to interact with biological targets such as kinases and oxidoreductases has been particularly noteworthy. Researchers have leveraged its scaffold to design molecules that modulate key signaling cascades, offering promising avenues for treating conditions like chronic inflammation and Alzheimer’s disease.

In addition to its pharmaceutical applications, 3’,4’-Dihydroxyphenylacetone has found relevance in biochemical research. Its structural similarity to certain intermediates in melanin biosynthesis has led to investigations into its role in pigmentation processes. Furthermore, the compound’s stability under various conditions makes it an attractive candidate for use as a reference standard in analytical chemistry. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques have been employed to study its degradation products and metabolites, providing insights into its chemical behavior.

The synthesis of 3’,4’-Dihydroxyphenylacetone itself is an area of active interest. Traditional methods involve multi-step organic reactions starting from readily available aromatic precursors. However, recent innovations have focused on greener synthetic routes, such as biocatalytic approaches using engineered enzymes. These methods not only improve yield but also reduce environmental impact by minimizing waste generation. The growing emphasis on sustainable chemistry has spurred research into optimizing the production process of 3’,4’-Dihydroxyphenylacetone, ensuring that it aligns with global sustainability goals.

Another emerging application of 3’,4’-Dihydroxyphenylacetone is in the field of materials science. Its ability to form stable complexes with metal ions has been explored for developing novel catalysts and coordination polymers. These materials exhibit unique properties that make them suitable for use in industrial processes and nanotechnology applications. For example, metal complexes derived from 3’,4’-Dihydroxyphenylacetone have shown promise as efficient catalysts for oxidation reactions, which are crucial in many synthetic transformations.

The compound’s role in drug discovery continues to evolve with advancements in computational chemistry and artificial intelligence (AI). Machine learning models have been trained to predict the biological activity of molecules based on their structural features. 3’,4’-Dihydroxyphenylacetone serves as a key input for these models, helping researchers identify potential lead compounds for further development. Such computational approaches have significantly accelerated the drug discovery pipeline by enabling high-throughput screening of virtual libraries.

In conclusion,3’,4’-Dihydroxyphenylacetone (CAS No. 2503-44-8) is a multifaceted compound with broad applications across multiple scientific disciplines. Its significance in pharmaceutical research cannot be overstated, given its utility as an intermediate and precursor for bioactive molecules. The ongoing exploration of its synthetic pathways, biological interactions, and material science applications underscores its enduring relevance. As research progresses,the potential uses of this compound are expected to expand,further solidifying its importance in modern science.

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Amadis Chemical Company Limited
(CAS:2503-44-8)3’,4’-Dihydroxyphenylacetone
A854611
Purity:99%/99%
Quantity:250mg/1g
Price ($):205.0/554.0
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